
4-Methoxybenzaldehyde O-(2-oxo-2-((2-oxoindolin-3-yl)diazenyl)ethyl) oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybenzaldehyde O-(2-oxo-2-((2-oxoindolin-3-yl)diazenyl)ethyl) oxime is a complex organic compound that combines the structural features of 4-methoxybenzaldehyde and oxoindoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzaldehyde O-(2-oxo-2-((2-oxoindolin-3-yl)diazenyl)ethyl) oxime typically involves multiple steps:
Formation of 4-Methoxybenzaldehyde: This can be synthesized by the oxidation of 4-methoxytoluene using oxidizing agents like potassium permanganate or chromium trioxide.
Synthesis of Oxoindoline: Oxoindoline derivatives can be prepared through various methods, including the Fischer indole synthesis or by cyclization of appropriate precursors.
Coupling Reaction: The final step involves the coupling of 4-methoxybenzaldehyde with the oxoindoline derivative in the presence of suitable reagents and conditions to form the desired oxime.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxybenzaldehyde O-(2-oxo-2-((2-oxoindolin-3-yl)diazenyl)ethyl) oxime can undergo various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 4-Methoxybenzoic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
4-Methoxybenzaldehyde O-(2-oxo-2-((2-oxoindolin-3-yl)diazenyl)ethyl) oxime has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Material Science: The compound can be used in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Methoxybenzaldehyde O-(2-oxo-2-((2-oxoindolin-3-yl)diazenyl)ethyl) oxime involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzaldehyde: A simpler compound with similar structural features but lacking the oxoindoline moiety.
Oxoindoline Derivatives: Compounds with similar indoline structures but different substituents.
Uniqueness
4-Methoxybenzaldehyde O-(2-oxo-2-((2-oxoindolin-3-yl)diazenyl)ethyl) oxime is unique due to its combination of 4-methoxybenzaldehyde and oxoindoline structures, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C18H16N4O4 |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
2-[(E)-(4-methoxyphenyl)methylideneamino]oxy-N-[(2-oxo-1,3-dihydroindol-3-yl)imino]acetamide |
InChI |
InChI=1S/C18H16N4O4/c1-25-13-8-6-12(7-9-13)10-19-26-11-16(23)21-22-17-14-4-2-3-5-15(14)20-18(17)24/h2-10,17H,11H2,1H3,(H,20,24)/b19-10+,22-21? |
Clé InChI |
NQQXFLXTWFHSJJ-OSCZZGPHSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/OCC(=O)N=NC2C3=CC=CC=C3NC2=O |
SMILES canonique |
COC1=CC=C(C=C1)C=NOCC(=O)N=NC2C3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12851507.png)
![(E)-5-(8-Oxo-5,6,7,8-tetrahydropyrrolo[2,3-c]azepin-4(1H)-ylidene)imidazolidine-2,4-dione](/img/structure/B12851508.png)
![1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethanone](/img/structure/B12851509.png)




![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)


![4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)
